Atrazine-desethyl-2-hydroxy
Overview
Description
Atrazine is a triazine herbicide that has been extensively used for weed control in agricultural soils and along roadways and railways . Atrazine-desethyl-2-hydroxy is formed through the degradation of atrazine and is characterized by the presence of a hydroxy group at position 2 of the triazine ring .
Mechanism of Action
Target of Action
Atrazine-desethyl-2-hydroxy (DEHA) is a metabolite of the herbicide atrazine Atrazine, the parent compound, is known to affect photosynthesis in plants
Mode of Action
It is known that DEHA can undergo pH-dependent tautomerization , which means it can exist in different forms depending on the pH of the environment This could potentially affect its interaction with its targets
Biochemical Pathways
It is known that deha is a degradation product of atrazine . Atrazine is known to inhibit photosynthesis in plants , so it is possible that DEHA may also interact with this pathway. More research is needed to confirm this and identify other affected pathways.
Result of Action
Atrazine is known to be an endocrine disruptor , so it is possible that DEHA may have similar effects. More research is needed to confirm this and identify other effects of DEHA’s action.
Action Environment
The action of DEHA can be influenced by environmental factors such as pH For example, the structure of DEHA can change depending on the pH of the environment, which could potentially affect its activity
Biochemical Analysis
Biochemical Properties
Atrazine-desethyl-2-hydroxy plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves changes in the structure of this compound under different pH values .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atrazine-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using various methods. One common method involves the use of advanced oxidation processes (AOPs) such as photolysis, which utilizes ultraviolet (UV) light, microwaves (MW), or a combination of both (MW-UV). These processes lead to the substitution of a chloride group in atrazine with a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the degradation of atrazine in controlled environments using AOPs. The process can be optimized by adjusting the pH of the solution, which has been shown to improve the degradation rate .
Chemical Reactions Analysis
Types of Reactions
Atrazine-desethyl-2-hydroxy undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other degradation products.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and ozone (O₃).
Catalysts: Such as iron (Fe) and titanium dioxide (TiO₂) for photocatalytic reactions
Major Products Formed
The major products formed from the reactions of this compound include other triazine derivatives and various oxidation products .
Scientific Research Applications
Atrazine-desethyl-2-hydroxy has several scientific research applications, including:
Environmental Studies: It is used to study the degradation pathways and environmental fate of atrazine and its metabolites
Analytical Chemistry: The compound is used as a standard in analytical methods such as surface-enhanced Raman scattering (SERS) to detect and quantify atrazine degradation products.
Toxicology: Research on the toxicity of this compound helps in understanding its impact on aquatic organisms and ecosystems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to atrazine-desethyl-2-hydroxy include:
- Atrazine-2-hydroxy
- Atrazine-desisopropyl-2-hydroxy
- Desethylatrazine
Uniqueness
This compound is unique due to its specific structural modification, which includes the substitution of a hydroxy group at position 2 of the triazine ring. This modification influences its chemical reactivity and environmental behavior compared to other atrazine metabolites .
Properties
IUPAC Name |
6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLGRUZDXSATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173802 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19988-24-0 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.